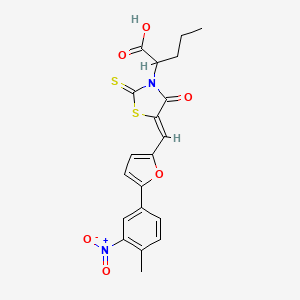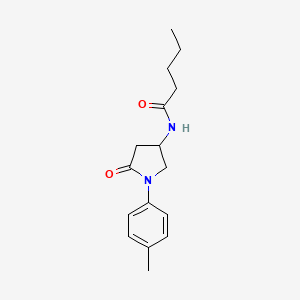
N-(5-氧代-1-(对甲苯基)吡咯烷-3-基)戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also has a pentanamide group attached to the pyrrolidine ring . The compound’s IUPAC name is 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid .
Synthesis Analysis
The synthesis of such compounds often involves the use of donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide” includes a pyrrolidine ring, a pentanamide group, and a p-tolyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .科学研究应用
Antiviral Applications
The indole nucleus, which is structurally related to the compound , has been found to possess significant antiviral activities . Derivatives with indole scaffolding have shown inhibitory activity against influenza A and other viruses . By extension, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. Given the structural similarity, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide may also exhibit anti-inflammatory effects, which could be beneficial in the development of new anti-inflammatory agents .
Anticancer Research
Compounds containing the pyrrolidine ring, such as our compound of interest, are widely used in medicinal chemistry for the treatment of human diseases, including cancer. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage, which can be crucial in the design of anticancer drugs .
Antimicrobial Activity
The indole nucleus is associated with a broad spectrum of biological activities, including antimicrobial effects. As such, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide could be investigated for its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents .
Neuropharmacological Potential
Pyrrolidine derivatives are known to interact with various receptors in the brain, indicating a potential for neuropharmacological applications. This compound could be studied for its effects on neurological pathways and disorders, contributing to the field of neuroscience and mental health treatment .
Enzyme Inhibition
Indole derivatives have been reported to exhibit anticholinesterase activities, which involve the inhibition of enzymes like acetylcholinesterase. This is particularly relevant in the treatment of diseases like Alzheimer’s. Therefore, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide could be a candidate for the development of enzyme inhibitors .
Antidiabetic Applications
The biological activities of indole derivatives extend to antidiabetic effects. Research into the applications of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide could uncover new therapeutic strategies for managing diabetes through modulation of biological pathways .
Antimalarial Properties
Indole derivatives have also been utilized in the fight against malaria. The exploration of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide in antimalarial research could lead to the discovery of novel treatments for this disease, which remains a significant global health challenge .
未来方向
作用机制
Target of Action
The primary targets of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide are currently unknown. This compound is a derivative of pyrrolidine , a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that this compound could have diverse molecular and cellular effects.
属性
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-5-15(19)17-13-10-16(20)18(11-13)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKVUMKKDCAUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

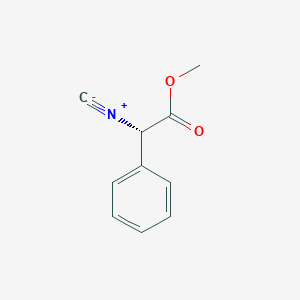
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)
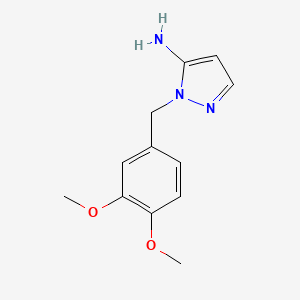
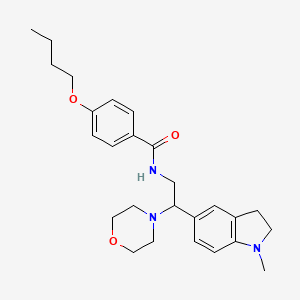
![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

![3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one](/img/structure/B2866455.png)


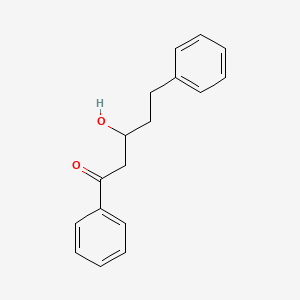

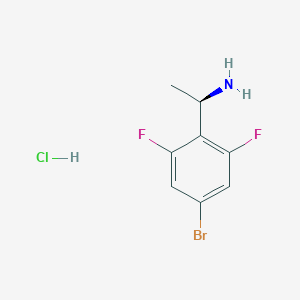
![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)
